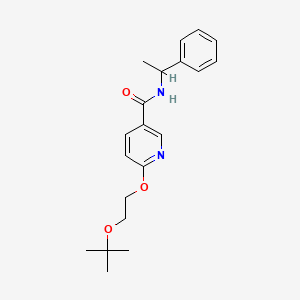
6-(2-(tert-butoxy)ethoxy)-N-(1-phenylethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The nicotinamide group would contribute to its polarity, while the tert-butoxy and phenylethyl groups would add steric bulk .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The amide group in nicotinamide is reactive and could participate in condensation or hydrolysis reactions. The ether group could potentially undergo reactions with strong acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature, given its molecular weight. The presence of both polar (amide) and nonpolar (tert-butoxy, phenylethyl) groups means it might have moderate solubility in both polar and nonpolar solvents .Applications De Recherche Scientifique
Synthesis and Antineoplastic Activities
The compound 6-(2-(tert-butoxy)ethoxy)-N-(1-phenylethyl)nicotinamide, as part of the broader family of 6-substituted nicotinamides, has been explored for its synthesis and potential antineoplastic (anti-cancer) activities. These nicotinamide derivatives, including variants with different substitutions at the 6-position of the nicotinamide ring, have been synthesized and tested for their biological activities against cancerous cells. Preliminary screenings have shown that some of these compounds exhibit moderate activity against certain types of leukemia, highlighting their potential in cancer research and treatment strategies (Ross, 1967).
Binding and Hydrolysis by Human Serum Albumin
Research on nicotinate esters, which are chemically related to nicotinamides, has provided insights into their interaction with human serum albumin, an important protein in the human body that can affect drug distribution and metabolism. This research helps to understand how modifications in the nicotinamide structure, such as those in 6-(2-(tert-butoxy)ethoxy)-N-(1-phenylethyl)nicotinamide, could influence their binding to, and hydrolysis by, human serum albumin, potentially affecting their pharmacokinetic properties and therapeutic efficacy (Steiner, Mayer, & Testa, 1992).
Antiprotozoal Activity
Further extending the scope of research, aza-analogues of furamidine, which share structural similarities with 6-substituted nicotinamides, have been synthesized and evaluated for their antiprotozoal activities. These studies have demonstrated significant efficacy against protozoan pathogens such as Trypanosoma and Plasmodium species, offering a glimpse into the potential use of 6-(2-(tert-butoxy)ethoxy)-N-(1-phenylethyl)nicotinamide and its derivatives in treating protozoal infections (Ismail et al., 2003).
Fluorescent Analogues for Biochemical Studies
In the realm of biochemical research, the development of fluorescent analogues of nicotinamide adenine dinucleotide (NAD), which is a key coenzyme in redox reactions, has provided powerful tools for studying enzyme mechanisms and cellular processes. By synthesizing and utilizing fluorescent compounds that mimic the structure of NAD, researchers can trace and analyze the dynamics of enzymatic reactions in real time, offering insights into the roles of nicotinamide derivatives such as 6-(2-(tert-butoxy)ethoxy)-N-(1-phenylethyl)nicotinamide in cellular metabolism (Barrio, Secrist, & Leonard, 1972).
Novel Herbicides from Nicotinamide Derivatives
Explorations into the herbicidal potential of nicotinamide derivatives have led to the discovery of compounds with significant activity against various weeds. By synthesizing and testing N-(arylmethoxy)-2-chloronicotinamides, researchers have identified several compounds with promising herbicidal properties, paving the way for the development of new, effective weed control agents. This line of research suggests that modifications to the nicotinamide structure, such as those seen in 6-(2-(tert-butoxy)ethoxy)-N-(1-phenylethyl)nicotinamide, can result in compounds with useful applications in agriculture (Yu et al., 2021).
Propriétés
IUPAC Name |
6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]-N-(1-phenylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-15(16-8-6-5-7-9-16)22-19(23)17-10-11-18(21-14-17)24-12-13-25-20(2,3)4/h5-11,14-15H,12-13H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTKFCZJCIDCSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CN=C(C=C2)OCCOC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-(tert-butoxy)ethoxy)-N-(1-phenylethyl)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2854605.png)
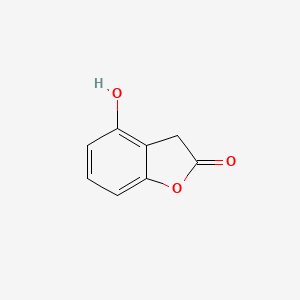
![2-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2854607.png)
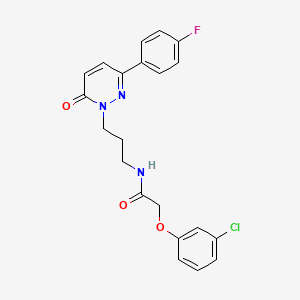
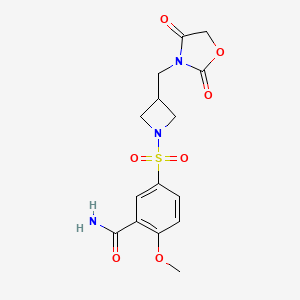
![4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzene-1-sulfonamide](/img/structure/B2854611.png)
![4-bromo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2854613.png)
![Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2854616.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2854617.png)
![methyl 5-((8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2854618.png)
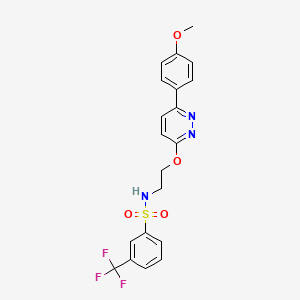
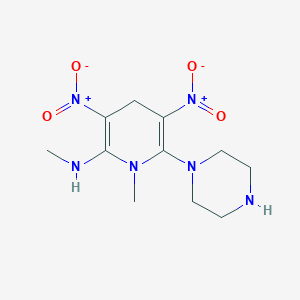
![Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanethione](/img/structure/B2854626.png)
![N-[1-(3-Phenylpropanoyl)piperidin-4-yl]oxirane-2-carboxamide](/img/structure/B2854628.png)